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Compound of Interest

Compound Name: 10-Oxononadecanedioic acid

Cat. No.: B8223391 Get Quote

Disclaimer: Direct experimental data on the therapeutic applications of 10-
Oxononadecanedioic acid is currently limited in publicly available scientific literature. This

guide provides a comprehensive overview of the potential therapeutic applications by drawing

parallels with structurally and functionally related molecules, namely long-chain dicarboxylic

acids (LCDAs) and oxo-fatty acids. The information presented herein is intended for

researchers, scientists, and drug development professionals to stimulate further investigation

into this promising compound.

Introduction
10-Oxononadecanedioic acid is a long-chain dicarboxylic acid characterized by a ketone

group at the 10th carbon position. Its structure, featuring two terminal carboxylic acid groups

and a central oxo-functionalization, suggests the potential for unique biochemical interactions

and therapeutic activities. While direct studies are scarce, the broader classes of LCDAs and

oxo-fatty acids, to which 10-Oxononadecanedioic acid belongs, have demonstrated

significant potential in modulating key physiological and pathological processes, particularly in

the realms of inflammation and oncology. This technical guide will synthesize the available

knowledge on these related compounds to build a foundational understanding of the potential

therapeutic avenues for 10-Oxononadecanedioic acid.

Potential Therapeutic Applications

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b8223391?utm_src=pdf-interest
https://www.benchchem.com/product/b8223391?utm_src=pdf-body
https://www.benchchem.com/product/b8223391?utm_src=pdf-body
https://www.benchchem.com/product/b8223391?utm_src=pdf-body
https://www.benchchem.com/product/b8223391?utm_src=pdf-body
https://www.benchchem.com/product/b8223391?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8223391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Based on the activities of analogous compounds, two primary areas of therapeutic interest for

10-Oxononadecanedioic acid emerge: anti-inflammatory and anti-cancer applications.

Anti-Inflammatory Potential
Chronic inflammation is a key driver of numerous diseases. Long-chain dicarboxylic acids have

been shown to possess anti-inflammatory properties. This is thought to occur through the

modulation of critical inflammatory signaling pathways.

Signaling Pathways in Inflammation:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: The NF-κB

pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is

sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli

trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to

translocate to the nucleus and induce the expression of pro-inflammatory genes, including

cytokines and chemokines. Some fatty acids have been shown to inhibit IκB

phosphorylation, thereby preventing NF-κB activation and downstream inflammatory

signaling.[1]

MAPK (Mitogen-Activated Protein Kinase) Signaling: The MAPK family of kinases (including

ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular

responses, including inflammation. Dysregulation of MAPK signaling is associated with

various inflammatory conditions. Certain dicarboxylic acids may exert their anti-inflammatory

effects by modulating the phosphorylation state and activity of key MAPK proteins.

Quantitative Data on Anti-Inflammatory Activity of Related Compounds:

Due to the limited direct data on 10-Oxononadecanedioic acid, the following table

summarizes the anti-inflammatory activity of other long-chain fatty acid derivatives. This data is

presented to highlight the potential efficacy that could be investigated for 10-
Oxononadecanedioic acid.
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Compound Assay Cell Line IC50 Value Reference

VLCDCA 28:4

Inhibition of LPS-

stimulated nitric

oxide production

THP-1

monocytes

Not explicitly an

IC50, but

showed dose-

dependent

inhibition

[2][3]

Sinapaldehyde
Inhibition of NO

production

RAW 264.7

macrophages

Not explicitly an

IC50, but

significant

inhibition at 100

µM

[4]

Ferulic acid-

parthenolide

hybrids

Anti-

inflammatory

activity

Not specified
Varies by

compound
[5]

Note: VLCDCA stands for very-long-chain dicarboxylic acid. The data for sinapaldehyde and

ferulic acid derivatives are included to provide a broader context of anti-inflammatory

compounds.

Anti-Cancer Potential
The metabolic reprogramming of cancer cells often involves alterations in fatty acid

metabolism. This has led to the investigation of various fatty acid derivatives as potential anti-

cancer agents. Oxo-fatty acids, in particular, have demonstrated cytotoxic effects against

various cancer cell lines.

Signaling Pathways in Cancer:

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing

damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis.

Oxo-fatty acids may trigger apoptosis through the intrinsic (mitochondrial) or extrinsic (death

receptor) pathways, involving the activation of caspases, a family of proteases that execute

cell death.
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Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation.

Cancer is characterized by uncontrolled cell division. Certain fatty acid derivatives have been

shown to induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), thereby

inhibiting cancer cell proliferation.

Quantitative Data on Anti-Cancer Activity of Related Compounds:

The following table presents the cytotoxic activity of various oxo- and other fatty acid

derivatives against different cancer cell lines, offering a glimpse into the potential anti-cancer

efficacy of 10-Oxononadecanedioic acid.

Compound Cell Line IC50 Value Reference

Oleoyl-quercetin

hybrid 1

HCT116 (colorectal

cancer)
22.4 µM [6]

Oleoyl-quercetin

hybrid 2

HCT116 (colorectal

cancer)
0.34 µM [6]

Avarol HeLa (cervical cancer) 10.22 µg/mL [7]

Avarol
LS174 (colorectal

cancer)
Not specified [7]

Avarol A549 (lung cancer) Not specified [7]

Docosahexaenoic

acid derivative (D3)

MCF-7 (breast

cancer)
15.96 µM [8][9]

Linoleic acid

derivative (L7)

MCF-7 (breast

cancer)
19.2 µM [8]

Linoleic acid

derivative (L3)

MCF-7 (breast

cancer)
24.64 µM [8][9]

Experimental Protocols
To facilitate further research into the therapeutic potential of 10-Oxononadecanedioic acid,

this section provides detailed methodologies for key in vitro assays, based on established

protocols for similar compounds.
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In Vitro Anti-Inflammatory Activity Assay
This protocol describes the assessment of the anti-inflammatory effects of a test compound by

measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated

RAW 264.7 macrophage cells.

Materials:

RAW 264.7 macrophage cell line

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% penicillin-streptomycin

Lipopolysaccharide (LPS) from E. coli

Test compound (10-Oxononadecanedioic acid or related compounds)

Griess Reagent System

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

DMSO (Dimethyl sulfoxide)

Procedure:

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Seeding: Seed the cells in a 96-well plate at a density of 2 × 10^5 cells/well and

incubate for 24 hours.

Compound Treatment: Pre-treat the cells with various concentrations of the test compound

for 1 hour.

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an

inflammatory response. Include a control group without LPS stimulation and a group with
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LPS stimulation but without the test compound.

Nitrite Measurement: After 24 hours of incubation, collect the cell culture supernatant.

Determine the nitrite concentration, an indicator of NO production, using the Griess Reagent

System according to the manufacturer's instructions. Measure the absorbance at 540 nm.

Cell Viability Assay (MTT): To ensure that the observed reduction in NO production is not due

to cytotoxicity, perform an MTT assay on the remaining cells in the plate.

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm.

Data Analysis: Calculate the percentage of inhibition of NO production relative to the LPS-

stimulated control. Normalize the NO production to cell viability data obtained from the MTT

assay.

In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxic effects of a test compound on

cancer cell lines using the MTT assay.

Materials:

Cancer cell line of interest (e.g., MCF-7, HCT116)

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and

1% penicillin-streptomycin

Test compound

MTT reagent

DMSO
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96-well cell culture plates

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 1 × 10^4

cells/well) and allow them to adhere overnight.[10]

Compound Treatment: Treat the cells with a range of concentrations of the test compound

for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the purple formazan crystals.[10]

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600

nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC50 value, the concentration of the compound that inhibits cell growth by

50%.

Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways and a typical experimental workflow relevant to the potential therapeutic applications

of 10-Oxononadecanedioic acid.
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NF-κB Signaling Pathway in Inflammation
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Caption: Simplified diagram of the canonical NF-κB signaling pathway.
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MAPK Signaling Cascade
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Caption: General overview of a Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
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Experimental Workflow for In Vitro Cytotoxicity Assay (MTT)

Seed cancer cells in 96-well plate

Incubate overnight

Treat cells with test compound
(various concentrations)

Incubate for 24/48/72 hours

Add MTT reagent
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Solubilize formazan crystals with DMSO

Measure absorbance at 570 nm

Calculate cell viability and IC50

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b8223391?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8223391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A typical experimental workflow for determining the cytotoxicity of a compound using

the MTT assay.

Conclusion and Future Directions
While direct evidence for the therapeutic applications of 10-Oxononadecanedioic acid is

currently lacking, the established anti-inflammatory and anti-cancer activities of related long-

chain dicarboxylic acids and oxo-fatty acids provide a strong rationale for its investigation. The

unique structural features of 10-Oxononadecanedioic acid may confer novel pharmacological

properties.

Future research should focus on:

Synthesis and Characterization: Development of efficient and scalable synthetic routes for

10-Oxononadecanedioic acid and its derivatives.

In Vitro Screening: Comprehensive screening of its anti-inflammatory and anti-cancer

activities using a panel of relevant cell lines and assays.

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling

pathways modulated by 10-Oxononadecanedioic acid.

In Vivo Efficacy and Safety: Evaluation of its therapeutic efficacy and safety profile in

preclinical animal models of inflammation and cancer.

The exploration of 10-Oxononadecanedioic acid represents a promising frontier in the

development of novel therapeutics derived from fatty acid metabolism. This technical guide

serves as a foundational resource to encourage and guide future research in this exciting area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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